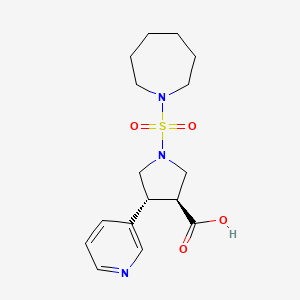

![molecular formula C13H13Cl2NO3 B5591972 cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)

cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related cyanoximes, such as oximino(2,6-dichlorophenyl)acetonitrile (H(2,6-diCl-PhCO)), involves straightforward chemical reactions yielding reasonably high product yields. For example, H(2,6-diCl-PhCO) was synthesized with a 60% yield, using physical, electrochemical, and spectroscopic methods for characterization, highlighting the synthetic accessibility of these compounds (Adu Amankrah et al., 2021).

Molecular Structure Analysis

The molecular structure of cyanoximes, including their crystallographic analysis, reveals significant details about their configuration. For instance, the syn-diastereomer of H(2,6-diCl-PhCO) was isolated and characterized, showing a highly non-planar structure with specific oxime positioning. This structural analysis is critical for understanding the molecular interactions and stability of these compounds (Adu Amankrah et al., 2021).

Chemical Reactions and Properties

Cyanoximes undergo various chemical reactions, including deprotonation in solutions to form anionic species, which exhibit solvatochromic behavior. These reactions are pivotal for their application in biological systems and their potential as enzyme inhibitors (Adu Amankrah et al., 2021).

Scientific Research Applications

Antioxidant Properties and Therapeutic Applications

N-Acetylcysteine (NAC) in Enhancing Muscle Performance

Research has demonstrated the potential of NAC to enhance muscle cysteine, glutathione availability, and attenuate fatigue during prolonged exercise in endurance-trained individuals (Medved et al., 2004). This study suggests that antioxidant compounds can significantly impact physical performance and muscle function.

Effects on Major Abdominal Surgery Patients

Another study explored how N-acetyl cysteine supplementation could improve oxidative status in patients undergoing major abdominal surgery, indicating its potential as a therapeutic agent in reducing oxidative stress (Kuyumcu et al., 2015).

Organochlorine Pesticides and Oxidative Stress

A study investigating the relationship between organochlorine pesticides and biomarkers of oxidative stress in patients with leukemia highlighted the role environmental toxins play in oxidative stress and the potential for interventions targeting oxidative balance (Rafeeinia et al., 2022).

Oxidative Stress and Inflammation in Pregnancy

Research has also been conducted on the associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women in Puerto Rico, shedding light on the environmental impacts on oxidative stress and potential mitigation strategies (Watkins et al., 2015).

properties

IUPAC Name |

(cyclopentylideneamino) 2-(2,4-dichlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO3/c14-9-5-6-12(11(15)7-9)18-8-13(17)19-16-10-3-1-2-4-10/h5-7H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPXBTNWQBWXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-pyridinylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5591889.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)

![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)

![7-fluoro-3-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5591913.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5591916.png)

![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)

![1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)

![2-(3-methoxybenzyl)-8-(phenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5591948.png)

![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)

![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)

![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)